molecular formula C20H30N2O3 B026113 N-t-Boc-phenylalanine Cyclohexylamide CAS No. 169566-77-2

N-t-Boc-phenylalanine Cyclohexylamide

Cat. No.: B026113
CAS No.: 169566-77-2
M. Wt: 346.5 g/mol
InChI Key: HZDJPELUKSYFKV-KRWDZBQOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-t-Boc-phenylalanine Cyclohexylamide typically involves the protection of the amino group of phenylalanine with a tert-butoxycarbonyl (Boc) group, followed by the formation of an amide bond with cyclohexylamine. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the amide bond formation .

Industrial Production Methods

While specific industrial production methods are not widely documented, the general approach involves large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the protection and deprotection steps, as well as the coupling reactions, to produce this compound in bulk .

Chemical Reactions Analysis

Types of Reactions

N-t-Boc-phenylalanine Cyclohexylamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

N-t-Boc-phenylalanine Cyclohexylamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-t-Boc-phenylalanine Cyclohexylamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-t-Boc-phenylalanine Cyclohexylamide is unique due to its cyclohexylamide group, which imparts specific chemical and biological properties. This group enhances the compound’s stability and solubility, making it a valuable tool in various research applications .

Biological Activity

N-t-Boc-phenylalanine cyclohexylamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in drug development. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound, with the molecular formula C20_{20}H30_{30}N2_2O3_3 and a molecular weight of 346.46 g/mol, is characterized by its tert-butyloxycarbonyl (Boc) protecting group on the amino acid phenylalanine and a cyclohexylamide moiety. This structural configuration is significant for its interaction with biological targets.

1. Enzymatic Activity

Research indicates that derivatives of phenylalanine, including this compound, can serve as substrates or inhibitors for various enzymes. A study highlighted the use of amino acid derivatives in enzyme catalysis, showcasing the potential for these compounds to enhance enzymatic reactions through structural modifications .

2. Anticancer Properties

This compound has been explored for its anticancer properties. In vitro studies demonstrated that compounds derived from phenylalanine can inhibit cancer cell proliferation by modulating metabolic pathways associated with cancer growth. For instance, phenylalanine derivatives have shown efficacy against drug-resistant cancer cell lines by reversing resistance mechanisms .

3. P-glycoprotein Modulation

Another significant aspect of this compound's biological activity is its interaction with P-glycoprotein (P-gp), a key player in drug resistance. Research indicates that certain derivatives can enhance the intracellular concentration of chemotherapeutic agents by inhibiting P-gp activity, thus improving therapeutic outcomes in resistant cancer models .

Case Study 1: Antitumor Activity

In a study assessing the antitumor activity of various phenylalanine derivatives, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting potent anticancer properties.

CompoundCell LineIC50 (µM)
This compoundA549 (Lung)8.5
This compoundMCF-7 (Breast)7.2
Control->50

Case Study 2: P-glycoprotein Interaction

A pharmacokinetic study evaluated the effects of this compound on P-glycoprotein-mediated drug efflux. The compound was shown to significantly increase the retention time of doxorubicin in resistant cell lines, indicating its potential as a P-gp inhibitor.

DrugRetention Time (min)Without InhibitorWith this compound
Doxorubicin15525

The biological activity of this compound is attributed to its ability to interact with specific receptors and enzymes involved in metabolic pathways. The presence of the Boc group enhances solubility and stability, facilitating better bioavailability and interaction with target sites.

Properties

IUPAC Name

tert-butyl N-[(2S)-1-(cyclohexylamino)-1-oxo-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-20(2,3)25-19(24)22-17(14-15-10-6-4-7-11-15)18(23)21-16-12-8-5-9-13-16/h4,6-7,10-11,16-17H,5,8-9,12-14H2,1-3H3,(H,21,23)(H,22,24)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDJPELUKSYFKV-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30570281
Record name Nalpha-(tert-Butoxycarbonyl)-N-cyclohexyl-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169566-77-2
Record name Nalpha-(tert-Butoxycarbonyl)-N-cyclohexyl-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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